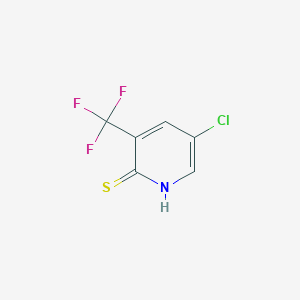

5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine

Description

5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl group at position 3, a mercapto (-SH) group at position 2, and a chlorine atom at position 5.

- Mercapto group: A nucleophilic moiety that facilitates reactions such as thiol-ene coupling or metal coordination, distinguishing it from derivatives with amino or hydroxyl groups .

This compound’s unique combination of substituents suggests applications in pharmaceuticals, agrochemicals, or materials science, though specific data require extrapolation from related structures.

Properties

IUPAC Name |

5-chloro-3-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NS/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANXMHIMKSALFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233788 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121307-81-1 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121307-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(trifluoromethyl)-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine typically involves the chlorination of 2-mercapto-3-(trifluoromethyl)pyridine. One common method includes the reaction of 2-mercapto-3-(trifluoromethyl)pyridine with chlorine gas under controlled conditions . Another approach involves the use of 2-chloro-5-(trifluoromethyl)pyridine as a starting material, which is then subjected to thiolation reactions to introduce the mercapto group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and thiolation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, primary amines, and alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Dechlorinated or defluorinated pyridine derivatives.

Substitution: Amino or alkoxy-substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent type and position critically influence chemical behavior. Key comparisons include:

Key Observations :

- Electron-withdrawing groups : The trifluoromethyl group enhances metabolic stability and lipophilicity, making derivatives like UDO and UDD effective CYP51 enzyme inhibitors .

- Mercapto vs. amino groups: Mercapto (-SH) offers nucleophilicity for covalent bonding, while amino (-NH2) enables hydrogen bonding, affecting target selectivity .

- Positional effects : Chlorine at position 5 (pyridine) versus position 2 (nicotinic acid) alters electronic effects and steric interactions .

Data Tables for Key Compounds

Table 1: Structural and Functional Comparison

| Property | 5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | 2-Chloro-5-(trifluoromethyl)nicotinic acid |

|---|---|---|---|

| Substituents | -SH (2), Cl (5), CF3 (3) | -NH2 (2), Cl (5), CF3 (3) | -COOH (3), Cl (2), CF3 (5) |

| Molecular Weight | ~217.5 g/mol | ~200.6 g/mol | ~225.5 g/mol |

| Reactivity | High (nucleophilic -SH) | Moderate (hydrogen bonding) | Low (carboxylic acid) |

| Application | Potential drug intermediate | Enzyme inhibition | Pharmaceutical synthesis |

Biological Activity

5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine (CAS No. 121307-81-1) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group, a mercapto group, and a trifluoromethyl group. The presence of these functional groups contributes to its lipophilicity and reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds containing the pyridine scaffold exhibit antimicrobial activity. In particular, derivatives of this compound have been tested against various bacterial strains. For instance, studies have shown that similar compounds display significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| 5-Chloro-3-(trifluoromethyl)pyridine | Escherichia coli | 25 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer (e.g., MDA-MB-231). The mechanism appears to involve the induction of apoptosis through the activation of caspases .

Case Study: Anticancer Efficacy

In a study involving MDA-MB-231 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This suggests that the compound may be a promising lead for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The mercapto group can form reversible covalent bonds with cysteine residues in active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic pockets in receptor sites.

- Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity profiles in animal models, with no significant adverse effects observed at doses up to 2000 mg/kg . However, further toxicological evaluations are necessary to establish safety margins for potential therapeutic use.

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-2-mercapto-3-(trifluoromethyl)pyridine?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Chlorination : Introduction of chlorine at the 5-position via electrophilic substitution or halogen exchange .

- Trifluoromethylation : Use of reagents like CF₃Cu or CF₃SiMe₃ under transition-metal catalysis to install the trifluoromethyl group at the 3-position .

- Thiolation : Substitution at the 2-position using sulfur nucleophiles (e.g., NaSH or thiourea) under basic conditions . Challenges include regioselectivity control and minimizing side reactions due to steric hindrance from the trifluoromethyl group.

Q. What analytical techniques are recommended for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., distinguishing 3- vs. 5-substitution) .

- NMR spectroscopy : ¹⁹F NMR identifies the trifluoromethyl group (δ ~ -60 ppm), while ¹H/¹³C NMR clarifies substitution patterns .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.

- IR spectroscopy : Detects the C-S stretch (~600–700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What are the common reactivity patterns of this compound in substitution reactions?

The 2-mercapto group is highly nucleophilic, enabling:

- Alkylation : Reaction with alkyl halides to form thioethers.

- Oxidation : Conversion to sulfonic acids or disulfides using H₂O₂ or I₂ . The 5-chloro group undergoes Suzuki-Miyaura coupling with aryl boronic acids, while the trifluoromethyl group is generally inert under mild conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction mechanisms in cross-coupling reactions?

Computational studies (e.g., DFT) indicate that the electron-withdrawing trifluoromethyl group stabilizes intermediates in oxidative addition steps during palladium-catalyzed couplings. However, steric bulk can slow transmetallation, requiring optimized ligands (e.g., XPhos) . Contrastingly, the group’s inductive effects deactivate the pyridine ring toward electrophilic substitution, necessitating directing-group strategies .

Q. What strategies address regioselectivity challenges in functionalizing this compound?

Regioselective functionalization is achieved via:

- Directed ortho-metalation : Using a removable directing group (e.g., DMG) to activate specific positions .

- Protection/deprotection : Temporarily blocking the thiol group to avoid interference during coupling reactions . Conflicting regiochemical outcomes between studies (e.g., Cottet vs. Schlosser methods) highlight the need for reaction condition optimization (temperature, solvent polarity) .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

Molecular docking simulations suggest that the thiol group forms hydrogen bonds with active-site residues (e.g., cysteine thiols in kinases), while the trifluoromethyl group enhances lipophilicity and metabolic stability. In vitro assays show promising antitumor activity against mesothelioma models, with IC₅₀ values <10 μM .

Q. What computational methods are used to predict the compound’s spectroscopic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) accurately predicts NMR chemical shifts and vibrational frequencies. Solvent effects are modeled using PCM approximations .

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies in reported yields (e.g., 60% vs. 85% for trifluoromethylation) often stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.